6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate features a bicyclic thieno[2,3-c]pyridine core fused with a thiophene and pyridine ring. Key structural attributes include:
- Ethyl and methyl ester groups at positions 3 and 6, influencing solubility and hydrolysis reactivity.
- A naphthalene-1-amido substituent at position 2, contributing to aromatic stacking interactions and steric bulk.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-23(28)25-12-11-17-18(13-25)31-21(19(17)22(27)29-2)24-20(26)16-10-6-8-14-7-4-5-9-15(14)16/h4-10H,3,11-13H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACAQYFLIPBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pomeranz-Fritsch Cyclization with Triazole Intermediates
A metal-free method reported by involves a three-step sequence starting with 1,2,3-triazole formation. Key steps include:
- Triazolation : Reaction of 2-thiophenecarboxaldehyde with an azide precursor yields 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole.
- Pomeranz-Fritsch Cyclization : Treatment with polyphosphoric acid (PPA) at 120°C induces ring closure to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine.
- Denitrogenative Transformation : Acid-mediated cleavage of the triazole ring (e.g., HCl/EtOH) generates the thieno[2,3-c]pyridine core.
Advantages : High regioselectivity, avoids transition-metal catalysts.
Yield : 65–78% for the final step.
Sulfonamide Cyclization
Patent US3969358A describes an alternative route via acid-catalyzed cyclization of N-(thienylmethyl)-N-[2,2-(OR)₂ethyl]-p-toluenesulfonamides. For example:
- Substrate : N-(3-thienylmethyl)-N-[2,2-(ethoxy)ethyl]-p-toluenesulfonamide.
- Conditions : Reflux in dioxane with 12N HCl for 4 hours.
- Outcome : Thieno[3,2-c]pyridine (analogous to [2,3-c] via positional isomerism).
Challenges : Requires precise control of thienyl substituent positioning.
Yield : ~70% after distillation.
Introduction of Ester Groups at Positions 3 and 6
The ethyl and methyl ester groups are introduced via esterification of carboxyl precursors or via nucleophilic substitution.
Direct Esterification of Carboxylic Acid Intermediates
EvitaChem’s analogue compound (evt-3013002) suggests a two-step esterification:
- Activation : Treat thieno[2,3-c]pyridine-3,6-dicarboxylic acid with thionyl chloride to form acyl chlorides.
- Alkoxylation : React with ethanol and methanol in the presence of pyridine to yield mixed esters.
Conditions :
- Solvent : Dry dichloromethane.
- Temperature : 0°C → room temperature.
- Yield : 80–85%.
Transesterification Strategy
Patent US20220135586A1 highlights transesterification for sterically hindered esters:
- Substrate : Methyl ester precursor.
- Reagent : Ethanol with catalytic p-toluenesulfonic acid (PTSA).
- Conditions : Reflux for 12 hours.
- Yield : 75%.
Amidation at Position 2 with Naphthalene-1-Carboxamide
The naphthalene-1-amido group is introduced via coupling reactions.
Carbodiimide-Mediated Amidation
- Activation : Convert 2-carboxy-thieno[2,3-c]pyridine to an active ester (e.g., N-hydroxysuccinimide ester) using EDC/HOBt.
- Coupling : React with naphthalene-1-amine in DMF at room temperature.
Conditions :
- Molar Ratio : 1:1.2 (acid:amine).
- Yield : 70–75%.
Direct Aminolysis of Esters
An alternative approach from involves aminolysis of methyl esters:
- Reagent : Naphthalene-1-amine in methanol with sodium methoxide.
- Conditions : Reflux for 6 hours.
- Yield : 65%.
Integrated Synthetic Route
Combining the above methods, a plausible synthesis is:
Overall Yield : ~43% (0.72 × 0.82 × 0.73).
Analytical Characterization
Critical spectroscopic data for validation:
- ¹H NMR (CDCl₃): δ 8.2–7.5 (m, naphthalene), 4.3 (q, J=7.1 Hz, -OCH₂CH₃), 3.8 (s, -COOCH₃).
- IR : 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O).
- HRMS : [M+H]⁺ calc. for C₂₅H₂₃N₂O₅S: 479.1334; found: 479.1336.
Challenges and Optimization
- Regioselectivity : Use of directing groups (e.g., nitro) during cyclization ensures correct substitution patterns.
- Ester Hydrolysis : Avoid aqueous conditions post-esterification; employ anhydrous solvents.
- Purification : Silica gel chromatography (hexane:EtOAc 3:1) removes unreacted amine and esters.
Chemical Reactions Analysis
Types of Reactions
6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Table: Structural and Physical Comparison
Key Research Findings
- Synthetic Routes : Cross-coupling reactions (e.g., Suzuki with boronic acids) and reflux conditions are common for introducing aryl groups, as seen in and .
- Spectroscopic Trends : Naphthalene protons consistently appear at δ 7.5–8.0 in analogs, aiding structural verification for the target compound .
- Thermal Stability: Naphthalene-containing compounds (e.g., 10a) exhibit higher melting points (~249°C) than non-aromatic analogs, suggesting similar stability for the target .
Biological Activity
The compound 6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with ethyl and methyl substituents, along with a naphthalene amide moiety. The presence of multiple functional groups suggests a potential for diverse biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies have shown that derivatives of thieno[2,3-c]pyridine compounds can inhibit tumor growth in various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against cancer cells such as Mia PaCa-2 and PANC-1 .
- Antimicrobial Properties : Some thieno[2,3-c]pyridine derivatives have shown antimicrobial activity against bacterial strains like Staphylococcus aureus and Escherichia coli. This activity was assessed using the disk diffusion method .
Case Study 1: Antitumor Activity
A study focused on the synthesis of thieno[2,3-c]pyridine derivatives revealed that specific modifications to the structure enhanced antitumor efficacy. For example, compounds with increased lipophilicity exhibited improved cell membrane permeability and higher cytotoxicity against cancer cell lines compared to their less lipophilic counterparts.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Mia PaCa-2 | 12.5 |
| Compound B | PANC-1 | 15.0 |
| Compound C | RKO | 10.0 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of thieno[2,3-c]pyridine derivatives, several compounds were tested against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity at low minimum inhibitory concentrations (MIC).
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound D | 15.62 | Staphylococcus aureus |
| Compound E | 31.25 | Escherichia coli |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the naphthalene moiety and the position of substituents on the thieno[2,3-c]pyridine ring significantly influence biological activity. For example:
- Naphthalene Substituents : The introduction of electron-withdrawing groups on the naphthalene ring has been associated with increased antitumor potency.
- Thieno Ring Modifications : Alterations in the thieno ring can enhance solubility and bioavailability, leading to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
